molecular formula C6H8ClNOS B2401537 Methyl thiophene-2-carboximidate hydrochloride CAS No. 54610-49-0

Methyl thiophene-2-carboximidate hydrochloride

Cat. No.: B2401537
CAS No.: 54610-49-0
M. Wt: 177.65
InChI Key: OEUWBJFZEJDNAJ-UHFFFAOYSA-N
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Description

Methyl thiophene-2-carboximidate hydrochloride is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique structure, which includes a thiophene ring, making it a valuable compound in organic synthesis, pharmaceutical development, and biological investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including methyl thiophene-2-carboximidate hydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl thiophene-2-carboximidate hydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of substituted thiophene derivatives .

Scientific Research Applications

Methyl thiophene-2-carboximidate hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of materials such as organic semiconductors, corrosion inhibitors, and light-emitting diodes

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboximidic acid methyl ester hydrochloride
  • 3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride
  • 2-substituted thiophene derivatives

Uniqueness

Methyl thiophene-2-carboximidate hydrochloride stands out due to its specific structure and reactivity, which make it particularly useful in organic synthesis and pharmaceutical development. Its ability to undergo a variety of chemical reactions and its potential biological activities further enhance its value in scientific research .

Properties

IUPAC Name

methyl thiophene-2-carboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS.ClH/c1-8-6(7)5-3-2-4-9-5;/h2-4,7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUWBJFZEJDNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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